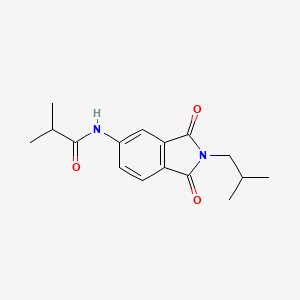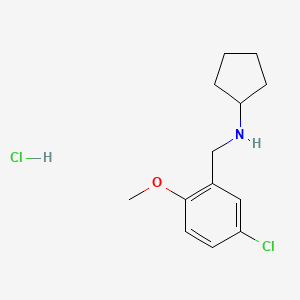![molecular formula C16H14N2O5 B4400030 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400030.png)
3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate, also known as MNPA, is a chemical compound that has been widely used in scientific research. It is a derivative of 2-methyl-5-nitroaniline and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synapse, leading to increased neurotransmission. The exact mechanism of this compound's inhibition of enzyme activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and butyrylcholinesterase, it has also been found to inhibit the activity of other enzymes such as carbonic anhydrase and urease. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate has several advantages for use in lab experiments. It is a potent inhibitor of enzyme activity and has been found to be effective in low concentrations. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations for use in lab experiments. It is toxic and must be handled with care. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate. One area of research is the development of this compound derivatives with improved properties such as increased solubility and decreased toxicity. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. This compound's anti-inflammatory and antioxidant properties also warrant further investigation for potential therapeutic applications. Finally, the mechanism of this compound's inhibition of enzyme activity is still not fully understood and requires further investigation.
Aplicaciones Científicas De Investigación
3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of butyrylcholinesterase, which is another enzyme that breaks down acetylcholine. This inhibition of enzyme activity has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[3-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-6-7-13(18(21)22)9-15(10)17-16(20)12-4-3-5-14(8-12)23-11(2)19/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNNZCHDEPERQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399961.png)
![N-[4-(butylthio)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4399972.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)

![4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400050.png)

